Cas no 1427982-26-0 (6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide)

6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- Z1541815141
- EN300-26585681
- AKOS033413490
- 1427982-26-0
- 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide
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- Inchi: 1S/C12H11ClN2O3S/c1-8-5-11(7-14-12(8)13)19(17,18)15-9-3-2-4-10(16)6-9/h2-7,15-16H,1H3
- InChI Key: DGODZMNIYOTGFH-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=C(C=N1)S(NC1C=CC=C(C=1)O)(=O)=O
Computed Properties
- Exact Mass: 298.0178911g/mol
- Monoisotopic Mass: 298.0178911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 87.7Ų
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26585681-0.05g |
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide |
1427982-26-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide Related Literature
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
Additional information on 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide
Comprehensive Overview of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide (CAS No. 1427982-26-0)
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide, with the CAS number 1427982-26-0, is a specialized sulfonamide derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyridine and hydroxyphenyl moieties, is increasingly studied for its potential applications in drug development and molecular biology. Researchers are particularly interested in its structural properties, which make it a promising candidate for targeting specific enzymatic pathways.
The molecular structure of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide includes a chloro substituent at the 6-position and a hydroxyphenyl group attached via a sulfonamide linkage. These functional groups contribute to its reactivity and binding affinity, making it a valuable tool in the design of novel therapeutic agents. Recent studies have explored its potential as a modulator of protein-protein interactions, a hot topic in contemporary drug discovery.
In the context of current trends, 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide aligns with the growing demand for small-molecule inhibitors and targeted therapies. The compound's ability to interact with specific biological targets has led to its inclusion in high-throughput screening campaigns. Additionally, its sulfonamide core is a common feature in many FDA-approved drugs, further highlighting its relevance in modern pharmacology.
Another area of interest is the compound's potential role in addressing antibiotic resistance, a critical global health challenge. Researchers are investigating whether derivatives of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide can be engineered to combat resistant bacterial strains. This aligns with the broader scientific community's focus on developing new antimicrobial agents.
From a synthetic chemistry perspective, the preparation of CAS 1427982-26-0 involves multi-step organic transformations, including sulfonylation and aromatic substitution reactions. Optimizing these synthetic routes is a key focus for chemists aiming to improve yield and scalability. The compound's chloro and hydroxyphenyl groups also offer opportunities for further functionalization, enabling the creation of diverse analogs for structure-activity relationship studies.
Environmental and safety considerations are also paramount when working with 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide. While it is not classified as a hazardous material, proper handling protocols must be followed to ensure safe laboratory practices. This includes the use of personal protective equipment and adherence to waste disposal regulations.
In summary, 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide (CAS 1427982-26-0) represents a versatile and intriguing compound with broad applications in medicinal chemistry and beyond. Its unique structural features and potential biological activities make it a subject of ongoing research, particularly in the fields of drug discovery and molecular targeting. As scientific understanding of this molecule deepens, its impact on future therapeutic innovations is likely to grow.
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